molecular formula C14H21N3O7 B558645 Boc-ala-gly-osu CAS No. 74535-75-4

Boc-ala-gly-osu

Cat. No. B558645
CAS RN: 74535-75-4
M. Wt: 343.33 g/mol
InChI Key: WONRGZBZQQESHS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-ala-gly-osu” is a compound used in the field of peptide synthesis . It is also known as Boc-L-alanine N-succinimidyl ester or Boc-L-alanine hydroxysuccinimide ester . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .


Synthesis Analysis

The synthesis of “Boc-ala-gly-osu” involves the use of mixed anhydrides and activated esters to obtain high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The empirical formula of “Boc-ala-gly-osu” is C12H18N2O6 . Its molecular weight is 286.28 . The SMILES string representation of its structure is CC@HOC(C)(C)C)C(=O)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

“Boc-ala-gly-osu” is used in Boc solid-phase peptide synthesis . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .


Physical And Chemical Properties Analysis

“Boc-ala-gly-osu” is a white to off-white crystalline powder that is soluble in common organic solvents. Its molecular weight is 400.39 g/mol. It has a melting point of 139-141°C and a boiling point of 583.3°C at 760 mm Hg.

Scientific Research Applications

  • Proteomic Studies : In proteomic research, Boc-ala-gly-osu is utilized in a novel TAG-TMTpro approach for isobaric labeling. This method allows the tripling of quantitative capacity in multiplexed proteomic analysis, enhancing the throughput and precision of protein quantification (Wu, Shen, & Zhang, 2022).

  • Peptide Modification and Synthesis : It's used in the modification of cellulose hydroxyl groups (O-acylation) with N(α)-t-Butyloxycarbonyl (Boc)-amino acids like Gly and Ala, facilitating the creation of various cellulose derivatives. This is important for the development of novel materials and biomolecules (Devarayan, Hayashi, Hachisu, Araki, & Ohkawa, 2013).

  • Solid-Phase Peptide Synthesis : The compound has been used in solid-phase peptide synthesis, where it helps in the coupling of peptide segments in non-aqueous solvents. This is crucial for the synthesis of complex peptides and proteins for various research and therapeutic applications (Yamashiro & Blake, 2009).

  • Molecular Structure and Solubility Studies : Boc-ala-gly-osu plays a role in the study of the conformation and solubility properties of protected homooligopeptides, contributing to the understanding of peptide structures and behaviors (Narita, Doi, Kudo, & Terauchi, 1986).

  • Biochemical Research : In biochemical studies, it has been used to examine the role of sequential oligopeptides as substrates or inhibitors in enzymatic reactions, aiding in the understanding of enzyme-substrate interactions (Lorenzi, Blout, Kivirikko, & Prockop, 1969).

Future Directions

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRGZBZQQESHS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ala-gly-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-ala-gly-osu
Reactant of Route 2
Reactant of Route 2
Boc-ala-gly-osu
Reactant of Route 3
Reactant of Route 3
Boc-ala-gly-osu
Reactant of Route 4
Reactant of Route 4
Boc-ala-gly-osu
Reactant of Route 5
Reactant of Route 5
Boc-ala-gly-osu
Reactant of Route 6
Reactant of Route 6
Boc-ala-gly-osu

Citations

For This Compound
10
Citations
Z Wu, Y Shen, X Zhang - Analytical Chemistry, 2022 - ACS Publications
… The tryptic peptides are submitted to Boc-Ala/Gly-OSu labeling, Boc deprotection, and … The tryptic peptides are submitted to Boc-Ala/Gly-OSu labeling, Boc deprotection, and TMTpro …
Number of citations: 5 pubs.acs.org
H Ritter - Angewandte Chemie International Edition in English, 1991 - Wiley Online Library
“The ox can do it better.” This casual, yet time‐tested remark by Emil Fischer with reference to the synthesis of peptides has stimulated almost a generation of preparative chemists to …
Number of citations: 2 onlinelibrary.wiley.com
H Yonezawa, T Wada - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
… This was prepared from Phe (Na) (410 mg, 2 mmol) and Boc-Ala-Gly–OSu (690 mg, 2 mmol) using the usual procedure. The product was recrystallized from methanol–ether-petroleum …
Number of citations: 6 www.journal.csj.jp
P Pallai, S Struthers, M Goodman… - … Original Research on …, 1983 - Wiley Online Library
… The succinimide ester, Boc-Ala-Gly-OSu (343 mg, 1 mmol), was then added to the reaction along with pyridine (81 pL). The ice bath was allowed to melt and the reaction to proceed …
Number of citations: 28 onlinelibrary.wiley.com
TF Gabriel, MH Jimenez, AM Felix… - … Journal of Peptide …, 1977 - Wiley Online Library
A simple preparative system is described for rapid and efficient purification of protected synthetic peptides on a gram scale by high performance liquid chromatography on prepacked …
Number of citations: 37 onlinelibrary.wiley.com
H Zhang - 2017 - napier-repository.worktribe.com
… Another 0.5 equivalent of Boc-Ala-Gly-OSu and DIPEA were added to the solution and left … Continued addition of a further 0.5 equivalent of Boc-Ala-Gly-OSu to the solution was made …
Number of citations: 2 napier-repository.worktribe.com
Y Ding - 2014 - napier-repository.worktribe.com
Proteolytic degradation of the extracellular matrix (ECM) by overexpressed endoproteases, notably the matrix metalloproteinase MMP-9 and legumain (human asparaginyl …
Number of citations: 7 napier-repository.worktribe.com
A Roth, S Espuelas, C Thumann, B Frisch… - Bioconjugate …, 2004 - ACS Publications
Synthetic analogues of triacylated and diacylated lipopeptides derived from the N-terminal domain of respectively bacterial and mycoplasmal lipoproteins are highly potent …
Number of citations: 42 pubs.acs.org
AM FELIX, MH JIMENEZ, CTSO WANG… - … Journal of Peptide …, 1980 - Wiley Online Library
Experimental details for practical syntheses of somatostatin and D‐Trp 8 ‐somatostatin are described. The peptides were assembled from three fragments which permit further …
Number of citations: 19 onlinelibrary.wiley.com
H Ritter - Angewandte Chemie, 1991 - Wiley Online Library
„Der Ochs kann's besser”︁, diese auf die Peptidsynthese bezogene saloppe Formulierung Emil Fischers hat lange Zeit ihre Gültigkeit bewahrt. In neuerer Zeit machen allerdings …
Number of citations: 4 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.